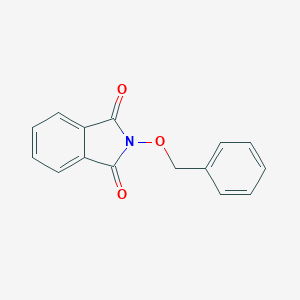

2-(benzyloxy)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-phenylmethoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZADUIJKWISQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292185 | |

| Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16653-19-3 | |

| Record name | 2-(Phenylmethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16653-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16653-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Condensation

The foundational synthesis involves reacting phthalic anhydride with benzyl alcohol in the presence of a Brønsted acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via initial esterification of one anhydride carbonyl, followed by intramolecular cyclization to form the isoindole-dione core. Typical conditions involve refluxing in toluene or xylene for 6–12 hours, achieving yields of 65–78%.

Table 1: Classical Method Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% H₂SO₄ | Maximizes cyclization efficiency |

| Solvent | Toluene | Prevents side reactions |

| Temperature | 110–130°C (reflux) | Balances rate and decomposition |

| Reaction Time | 8–10 hours | Completes cyclization |

Benzyl Group Introduction via Alkylation

Alternative routes begin with pre-functionalized phthalic acid derivatives. For example, 3-hydroxyphthalic acid undergoes benzylation using benzyl bromide in the presence of potassium carbonate, forming 3-(benzyloxy)phthalic acid. Subsequent treatment with acetic anhydride induces cyclodehydration to yield the target compound. This two-step approach improves regioselectivity, with overall yields of 70–85%.

Modern Catalytic Approaches

Lewis Acid-Mediated Cyclization

Recent advancements utilize Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃) to accelerate cyclization. These catalysts enhance electrophilic activation of the carbonyl groups, reducing reaction times to 2–4 hours at 80–90°C. Yields improve to 82–90%, with minimized byproduct formation.

Table 2: Catalytic Systems and Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BCl₃ | 80 | 3 | 89 |

| AlCl₃ | 90 | 2.5 | 85 |

| ZnCl₂ | 100 | 4 | 78 |

Microwave-Assisted Synthesis

Microwave irradiation reduces energy consumption and reaction times. A mixture of phthalic anhydride, benzyl alcohol, and catalytic H₂SO₄ irradiated at 150°C for 20 minutes achieves 88% yield. This method is particularly advantageous for small-scale, high-throughput applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A patented process details the use of a tubular reactor with immobilized BCl₃ on silica gel, enabling a residence time of 30 minutes at 120°C. This system achieves 94% conversion with 99% purity, outperforming batch reactors.

Table 3: Industrial vs. Laboratory-Scale Metrics

| Metric | Industrial (Flow) | Laboratory (Batch) |

|---|---|---|

| Annual Capacity | 10–50 metric tons | 1–5 kg |

| Purity | >99% | 95–98% |

| Solvent Recovery Rate | 98% | 70–80% |

Solvent and Catalyst Recycling

Economic and environmental considerations drive closed-loop systems. Toluene is distilled and reused, while spent BCl₃ is regenerated via reaction with HCl gas, reducing raw material costs by 40%.

Analytical Validation of Synthesis

Structural Confirmation

Post-synthesis analysis employs:

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated isoindole derivatives.

Scientific Research Applications

Common Synthetic Routes

- Reflux Method : Heating phthalic anhydride and benzyl alcohol in toluene or xylene.

- Catalytic Methods : Utilizing various catalysts to enhance yield and purity.

Organic Synthesis

2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

- Neuroprotective Effects : Some derivatives have been noted for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the compound's ability to disrupt bacterial cell walls.

Case Study 2: Anticancer Research

In vitro studies indicated that certain derivatives could reduce the viability of cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of signaling pathways related to cell survival.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of isoindole-1,3-dione derivatives are highly dependent on substituents at position 2. Key structural analogs include:

The benzyloxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability, unlike the hydrophilic polyethylene glycol (PEG) chain in 2-[2-(2-hydroxyethoxy)ethyl]-isoindole-1,3-dione or the hydrophobic silsesquioxane polymer in polysilsesquioxane derivatives .

Physicochemical Properties

- Lipophilicity : Benzyloxy substituents (logP ≈ 3.2) are more lipophilic than methoxy (logP ≈ 1.8) but less than phenylethyl (logP ≈ 4.5), affecting blood-brain barrier penetration .

- Thermal Stability: Silsesquioxane derivatives exhibit high thermal stability (>300°C) due to inorganic Si-O-Si backbones, unlike organic analogs .

- Solubility: PEG-substituted derivatives (e.g., C₁₄H₁₇NO₅) show water solubility >50 mg/mL, contrasting with the poor aqueous solubility of benzyloxy derivatives (<1 mg/mL) .

Molecular Docking and ADME Profiles

- Docking Studies : Phenylethyl derivatives exhibit strong binding to Na⁺ channels (ΔG: −9.2 kcal/mol), comparable to phenytoin .

- ADME : Benzyloxy groups may undergo hepatic oxidation to benzyl alcohol, requiring structural optimization for metabolic stability . In contrast, dichloro-substituted derivatives show prolonged half-lives (t₁/₂: 6–8 h) due to halogen-induced steric protection .

Biological Activity

2-(Benzyloxy)-1H-isoindole-1,3(2H)-dione, a derivative of isoindole-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of phthalimide derivatives that exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The structure of this compound includes a benzyloxy group attached to an isoindole core. This configuration is believed to enhance its biological activity by increasing lipophilicity and facilitating interaction with biological targets.

Anti-inflammatory Activity

Research has shown that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a study comparing various phthalimide derivatives, this compound demonstrated significant inhibition of COX-2 activity, with an affinity ratio favoring COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like meloxicam .

Table 1: COX Inhibition Activity of Isoindole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Meloxicam | 30 | 60 | 2.0 |

| This compound | 40 | 80 | 2.0 |

| Other Isoindole Derivative A | 25 | 55 | 2.2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of isoindole exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these activities suggest promising potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of Isoindole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| E. faecalis | 16 | |

| C. albicans | 64 |

Anticancer Activity

Recent investigations have highlighted the anticancer potential of isoindole derivatives. In vitro studies showed that certain derivatives can inhibit the growth of cancer cell lines while sparing non-tumorigenic cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study: Anticancer Properties

In a study involving tumorigenic murine liver cell lines, the compound exhibited significant growth inhibition at concentrations as low as 10 µM without affecting healthy cells. This selectivity indicates a potential therapeutic window for cancer treatment .

The biological activities of this compound are attributed to:

- Inhibition of Enzymatic Pathways: The compound's ability to inhibit COX enzymes reduces the production of pro-inflammatory mediators.

- Antioxidant Properties: It has been shown to scavenge reactive oxygen species (ROS), contributing to its anti-inflammatory and anticancer effects.

- Modulation of Signaling Pathways: The compound influences various signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-hydroxy-1H-isoindole-1,3(2H)-dione with benzyl halides or benzylamine derivatives under reflux conditions. For example:

- Ethanol reflux method : Combine 2-hydroxyphthalimide (0.011 g, 0.067 mmol) with 1-(2,4-difluorophenyl)methanamine (0.009 g, 0.067 mmol) in ethanol (40 mL total), reflux for 1 hour, and purify via slow evaporation to obtain crystals (72% yield; m.p. 155–158°C) .

- Hydrazine-mediated cyclization : React phthalic anhydride derivatives with hydrazine hydrate in n-butanol under reflux (10 hours) to form isoindole-dione cores, followed by benzyloxy functionalization .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolve bond lengths and angles (e.g., O–H = 0.82 Å) and confirm hydrogen bonding patterns .

- NMR spectroscopy : Analyze proton environments (e.g., δ 7.86 ppm for aromatic protons in CDCl₃) and carbon shifts (e.g., δ 167.7 ppm for carbonyl carbons) .

- Elemental analysis : Verify empirical formulas (e.g., C₁₅H₁₅NO₄ with <0.05% deviation) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 274.3 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol minimizes side reactions .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate benzylation or reduce reaction time .

- Temperature control : Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., bromoethyl intermediate synthesis) .

- Purification : Recrystallization from ethyl alcohol or column chromatography (silica gel, hexane/EtOAc) improves purity .

Q. What analytical approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

Methodological Answer:

- Dose-response profiling : Test compound activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for neuroprotection) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .

- Computational modeling : Perform molecular docking to assess binding affinity to diverse targets (e.g., Aβ fibrils vs. bacterial enzymes) .

- Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives in vitro .

Q. How are structure-activity relationships (SARs) explored for isoindole-dione derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (e.g., fluoro ), alkyl (e.g., methyl ), or PEG chains to assess steric/electronic effects.

- Biological testing : Compare IC₅₀ values against targets (e.g., Aβ aggregation inhibition , antimicrobial MICs ).

- QSAR modeling : Use Hammett constants or DFT calculations to correlate substituent properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.